molecular formula C13H7Cl2FN2O B8499154 3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile CAS No. 820225-02-3

3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile

Cat. No.: B8499154
CAS No.: 820225-02-3
M. Wt: 297.11 g/mol
InChI Key: YCLDRNSVDHAZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C13H7Cl2FN2O and its molecular weight is 297.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

820225-02-3

Molecular Formula

C13H7Cl2FN2O

Molecular Weight

297.11 g/mol

IUPAC Name

3-[(2,5-dichloropyridin-4-yl)-hydroxymethyl]-4-fluorobenzonitrile

InChI

InChI=1S/C13H7Cl2FN2O/c14-10-6-18-12(15)4-8(10)13(19)9-3-7(5-17)1-2-11(9)16/h1-4,6,13,19H

InChI Key

YCLDRNSVDHAZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(C2=CC(=NC=C2Cl)Cl)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (0.52 ml, 3.70 mmol) was dissolved in tetrahydrofuran (5 ml). At −78° C., a hexane solution (1.54M, 2.20 ml, 3.39 mmol) of n-butyl lithium was added dropwise to the resulting solution. The reaction mixture was stirred at the same temperature for 30 minutes. A tetrahydrofuran solution (20 ml) of 2,5-dichloropyridine (0.46 g, 3.08 mmol) was added dropwise to the reaction mixture. After stirring further at the same temperature for 1 hour, a tetrahydrofuran solution (5 ml) of 5-cyano-2-fluorobenzaldehyde (0.46 g, 3.08 mmol) was added dropwise to the reaction mixture. The resulting mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added a saturated aqueous solution of ammonium chloride, followed by extraction with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to silica gel chromatography. The fraction obtained from the n-hexane:ethyl acetate=10:2 eluate was concentrated under reduced pressure to give the title compound (0.68 g, 2.28 mmol, 74%) as a pale yellowish brown oil.
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2.2 mL
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0.52 mL
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5 mL
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0.46 g
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5 mL
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20 mL
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74%

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